molecular formula C8H10BrClN2 B6259915 2-(4-bromophenyl)ethanimidamide hydrochloride CAS No. 6487-97-4

2-(4-bromophenyl)ethanimidamide hydrochloride

Cat. No.: B6259915
CAS No.: 6487-97-4
M. Wt: 249.5
InChI Key:
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Description

2-(4-Bromophenyl)ethanimidamide hydrochloride is an organic compound with the chemical formula C8H10BrClN2. It is a derivative of ethanimidamide, where a bromophenyl group is attached to the ethanimidamide backbone. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)ethanimidamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromobenzaldehyde.

    Formation of Intermediate: 4-bromobenzaldehyde is reacted with ethylamine to form 4-bromophenylacetaldehyde.

    Imidation Reaction: The intermediate is then subjected to an imidation reaction with ammonium chloride to form 2-(4-bromophenyl)ethanimidamide.

    Hydrochloride Formation: Finally, the ethanimidamide is treated with hydrochloric acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include precise temperature control, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)ethanimidamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce different amine derivatives.

Scientific Research Applications

2-(4-Bromophenyl)ethanimidamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)ethanimidamide hydrochloride
  • 2-(4-Fluorophenyl)ethanimidamide hydrochloride
  • 2-(4-Methylphenyl)ethanimidamide hydrochloride

Uniqueness

2-(4-Bromophenyl)ethanimidamide hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions that are not possible with other substituents, making this compound particularly valuable in certain research contexts.

Properties

CAS No.

6487-97-4

Molecular Formula

C8H10BrClN2

Molecular Weight

249.5

Purity

95

Origin of Product

United States

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